molecular formula C17H13FN2O4S B3007747 4-((5-((4-Fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid CAS No. 1105688-08-1

4-((5-((4-Fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid

Cat. No.: B3007747
CAS No.: 1105688-08-1
M. Wt: 360.36
InChI Key: ZJHXONPNPLPGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-((4-Fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazolidinedione derivative that exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties.

Scientific Research Applications

Antitumor Properties and Mechanisms

  • Research has demonstrated the potent antitumor properties of benzothiazole derivatives, showing high selectivity and efficacy in vitro and in vivo against various cancer cell lines, including breast, ovarian, and renal cancers. These compounds are metabolized by cytochrome P450 enzymes, leading to active metabolites that contribute to their antitumor effects (Bradshaw et al., 2002; Ottanà et al., 2017).

Inhibitory Effects on Protein Tyrosine Phosphatase 1B

  • Some derivatives have been synthesized as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic disorders and inflammatory signaling. These inhibitors have shown to possess insulinomimetic and anti-inflammatory properties, indicating their potential in treating metabolic and inflammatory diseases (Ottanà et al., 2017).

Bioactivation and DNA Adduct Formation

  • The antitumor activity of benzothiazole derivatives is also linked to their bioactivation by cytochrome P450 enzymes, leading to DNA adduct formation in sensitive tumor cells. This mechanism suggests a role in inducing cytotoxicity against cancer cells, contributing to the compound's selective antitumor effects (Hutchinson et al., 2001).

Antibacterial and Antimicrobial Activities

  • Apart from antitumor activities, some benzothiazole derivatives have been evaluated for their antibacterial activities, showing promising results against various bacterial strains. This expands the potential application of these compounds in addressing bacterial infections (Holla et al., 2003).

Mechanisms of Acquired Resistance

  • Studies have also explored mechanisms of acquired resistance to benzothiazole derivatives in breast cancer cell lines. Understanding these mechanisms can help in designing strategies to overcome resistance and enhance the therapeutic efficacy of these compounds (Bradshaw et al., 2008).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound . Without specific studies, it’s hard to predict exactly how this compound might interact with biological systems.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . Proper handling and disposal procedures should be followed to minimize risk.

Properties

IUPAC Name

4-[[5-(4-fluoroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4S/c18-12-5-7-13(8-6-12)19-14-15(21)20(17(24)25-14)9-10-1-3-11(4-2-10)16(22)23/h1-8,14,19H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHXONPNPLPGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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